molecular formula C10H10ClNO B7888964 1-Hydroxy-2-naphthylammonium chloride

1-Hydroxy-2-naphthylammonium chloride

Cat. No.: B7888964
M. Wt: 195.64 g/mol
InChI Key: PEJOQASNBCUDMB-UHFFFAOYSA-N
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Description

1-Hydroxy-2-naphthylammonium chloride is a chemical compound of interest in various scientific research applications. A comprehensive product description for researchers would typically include detailed information on the compound's main applications, specific research value, and its mechanism of action in relevant chemical or biological processes. This information must be verified and supplied by a qualified chemist or sourced from authoritative scientific literature to ensure accuracy and safety. This product is intended for research purposes only by trained professionals. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-hydroxynaphthalen-2-yl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-6,12H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJOQASNBCUDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

606-41-7 (Parent)
Record name 2-Amino-1-naphthol hydrochloride
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Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41772-23-0
Record name 1-Naphthalenol, 2-amino-, hydrochloride (1:1)
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Record name 2-Amino-1-naphthol hydrochloride
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Record name 1-hydroxy-2-naphthylammonium chloride
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Synthetic Methodologies for 1 Hydroxy 2 Naphthylammonium Chloride and Its Derivatives

Established Synthetic Pathways for Naphthylammonium and Naphthol Derivatives

The synthesis of the 1-hydroxy-2-naphthylamine framework, the core of 1-Hydroxy-2-naphthylammonium chloride, and its derivatives is primarily achieved through reduction-based methods, condensation and substitution reactions, and multicomponent reaction strategies.

Reduction-Based Approaches for this compound Precursors

A principal and established method for synthesizing 1-amino-2-naphthol (B1212963), the precursor to its hydrochloride salt, involves the chemical reduction of 1-nitroso-2-naphthol (B91326). orgsyn.orgresearchgate.net This nitroso compound is typically prepared by treating 2-naphthol (B1666908) with nitrous acid. wikipedia.orgorgsyn.org

The reduction of the nitroso group to an amine can be accomplished using various reducing agents. Historically, reagents such as stannous chloride in an acidic medium have been employed. orgsyn.org This method can be optimized to allow for the direct crystallization of the amine hydrochloride, avoiding the cumbersome isolation of an intermediate amine stannochloride complex. orgsyn.org Alternative reduction methods have utilized sodium hydrosulfite or hydrogen sulfide (B99878) in an alkaline solution, although challenges with oxidation of the final product have been noted. orgsyn.org The electrochemical reduction of 1-nitroso-2-naphthol at a Ti/ceramic TiO₂ cathode has also been demonstrated to produce 1-amino-2-naphthol in high yield. researchgate.net

Catalytic hydrogenation represents another key reduction strategy, particularly for related nitro-aromatic compounds. For instance, the catalytic hydrogenation of 2-nitronaphthalene-4,8-disulphonic acid ammonium (B1175870) salt to its corresponding 2-naphthylamine (B18577) derivative is effectively carried out using palladium/carbon (Pd/C) or platinum/carbon (Pt/C) catalysts under elevated pressure and temperature. google.com Similarly, the reduction of nitrophenols to valuable aminophenols is often achieved with metal catalysts like copper, gold, or platinum, using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) to facilitate the electron transfer. nih.gov

Condensation and Substitution Reactions in this compound Synthesis

Condensation reactions are fundamental in organic synthesis, involving the combination of two molecules to form a single, larger molecule, often with the elimination of a small molecule like water. libretexts.orglibretexts.org In the context of naphthol derivatives, several named reactions are pivotal.

The Bucherer reaction provides a classic pathway for the reversible conversion of a naphthol to a naphthylamine using ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite. wikipedia.org The mechanism involves the addition of bisulfite to the naphthol, followed by a nucleophilic addition of an amine and subsequent elimination of water and sodium bisulfite to yield the naphthylamine. wikipedia.org

The Betti reaction , a specific type of Mannich reaction, is a three-component condensation of a naphthol (typically 2-naphthol), an aldehyde, and an amine (like ammonia) to produce 1-(α-aminoalkyl)-2-naphthol derivatives, commonly known as Betti bases. nih.govmdpi.comwikipedia.org This reaction is significant for creating a C-C bond under relatively mild conditions. mdpi.com The generally accepted mechanism proceeds through the formation of a highly reactive ortho-quinone methide intermediate from the reaction of the naphthol and aldehyde, which then undergoes a nucleophilic addition by the amine. mdpi.comijcmas.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step, are highly efficient for creating molecular complexity and are widely used for synthesizing derivatives of 1-hydroxy-2-naphthylamine. mdpi.comuni.lu The Betti reaction is a prime example of an MCR used to generate extensive libraries of aminoalkyl naphthols. nih.govsci-hub.se These reactions are prized for their atom economy, reduced waste, and operational simplicity. sci-hub.se

Variations of the Betti reaction employ different aldehydes and amines, leading to a diverse range of aminobenzylnaphthols and related structures. nih.govnih.gov For example, using α-amino acid methyl esters in a solvent-free Betti reaction with 2-naphthol and aryl aldehydes yields corresponding aminobenzylnaphthols. nih.gov Another strategy involves consecutive MCRs, where the product of a Betti reaction is used in a subsequent Bargellini reaction to construct more complex heterocyclic scaffolds like naphtho[1,2-f] mdpi.comuni.luoxazepines. chemicalpapers.com

Optimized Reaction Conditions and Parameters

The efficiency, yield, and selectivity of the synthetic pathways leading to this compound and its derivatives are highly dependent on the choice of catalysts, reagents, and solvents.

Influence of Catalysts and Reagents

A wide array of catalysts has been developed to promote the synthesis of aminonaphthol derivatives, particularly through multicomponent reactions. These can be broadly categorized as Brønsted acids, Lewis acids, and heterogeneous catalysts.

In the synthesis of amidoalkyl naphthols via the Mannich-type condensation, various catalysts have been shown to be effective. mdpi.com For instance, phenylboronic acid has been used as a catalyst for the three-component condensation of 2-naphthol, aromatic aldehydes, and acetamide (B32628) under solvent-free conditions. mdpi.com Other acid catalysts reported to be effective include silica-supported perchloric acid (HClO₄-SiO₂), which facilitates the reaction of aryl aldehydes, 2-naphthol, and carbamates. tandfonline.com

Heterogeneous catalysts are particularly advantageous due to their ease of separation and potential for recyclability. sci-hub.sersc.org Examples include:

Zeolites: H-ZSM-5 has been used as an inexpensive, benign, and recyclable catalyst for the Betti reaction, providing high yields at room temperature. sci-hub.se

Nanocatalysts: A variety of nanocatalysts, such as nanostructured cobalt complexes, nickel nanoparticles, and phosphotungstic acid supported on graphene oxide, have been reported to efficiently catalyze the formation of amidoalkyl naphthols, often under solvent-free conditions. mdpi.com Magnetite-supported montmorillonite (B579905) (K10) has also been shown to be a highly active and reusable catalyst for these transformations. rsc.org

Acidic Ionic Liquids: Magnetic nanoparticle-supported acidic ionic liquids (AIL@MNP) serve as novel, efficient, and easily recoverable heterogeneous catalysts for the synthesis of 1-amidoalkyl-2-naphthol derivatives. mdpi.com

The table below summarizes the performance of various catalysts in the synthesis of naphthol derivatives.

Table 1: Comparison of Catalysts in the Synthesis of Naphthol Derivatives
CatalystReaction TypeConditionsYield RangeReference
Phenylboronic acid (15 mol%)Amidoalkyl Naphthol SynthesisSolvent-free, 120 °C60–92% mdpi.com
H-ZSM-5 (10 mol%)Betti ReactionDCM, Room Temp.76–92% sci-hub.se
Nickel NanoparticlesAmidoalkyl Naphthol SynthesisSolvent-free, 100 °C35–95% mdpi.com
AIL@MNPAmidoalkyl Naphthol SynthesisSolvent-free, 90-120 °CUp to 96% mdpi.com
HClO₄-SiO₂ (3.5 mol%)N-protected Aminoalkyl Naphthol SynthesisSolvent-free, 85 °CHigh tandfonline.com

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can significantly impact reaction rates, yields, and in some cases, the reaction pathway itself. While many modern procedures for synthesizing naphthol derivatives favor solvent-free conditions for their environmental benefits, the role of the solvent remains a critical parameter in other protocols. mdpi.comrsc.orgresearchgate.net

In the Betti reaction, for example, various solvents have been explored. A study optimizing the synthesis of aminoalkylnaphthols with the H-ZSM-5 catalyst tested several solvents, including dichloromethane (B109758) (DCM), acetonitrile, ethanol, and water. DCM was found to provide the best yield (92%), while the reaction in water was significantly less effective (10% yield). sci-hub.se This highlights the strong influence of the solvent medium on the reaction's efficiency.

Conversely, some synthetic methods are explicitly designed to work in water, leveraging its unique properties. researchgate.net The electronic spectra, and thus the reactivity, of naphthalene (B1677914) derivatives are known to be affected by solvent polarity and hydrogen bonding interactions. oup.comnih.gov For instance, the synthesis of Betti bases has been reported in aqueous media using reverse zinc oxide nanomicelles as a catalyst. researchgate.net Similarly, glycerol (B35011) has been used as a green solvent for the Betti reaction, affording products in high yields within minutes. nih.gov

Solvent-free, or neat, conditions are increasingly popular. nih.govtandfonline.com These reactions, often conducted at elevated temperatures, can lead to high yields and simplify product purification by eliminating the need to remove a solvent. The synthesis of amidoalkyl naphthols is frequently performed under solvent-free conditions using various catalysts, demonstrating the viability and efficiency of this approach. mdpi.comrsc.org

The table below presents data on the effect of different solvents on the yield of a model Betti reaction.

Temperature and Pressure Optimization

The Bucherer reaction, which involves the conversion of a naphthol to a naphthylamine in the presence of ammonia and a bisulfite, is a thermally driven process. wikipedia.orgorganicreactions.orgacs.org The reaction is typically carried out at elevated temperatures to overcome the activation energy for the nucleophilic substitution on the naphthalene ring. The use of sealed reaction vessels, such as Teflon-capped pressure flasks, is common, indicating that the reaction is often performed under elevated pressure. acs.orgresearchgate.net This is necessary to maintain the concentration of volatile reagents like ammonia in the reaction mixture and to increase the reaction rate.

Microwave irradiation has also been employed to accelerate the Bucherer reaction, with a reaction time of 30 minutes at 150 Watts being reported as optimal for the synthesis of certain aminonaphthalene derivatives. researchgate.net This suggests that localized superheating under pressure can significantly enhance reaction efficiency.

In the reduction of azo dyes to form aminonaphthol hydrochlorides, the reaction is typically carried out under reflux conditions. conscientiabeam.comconscientiabeam.com For instance, the reduction of 1-(1-phenylazo)-2-naphthol with stannous chloride is performed by boiling the mixture gently. conscientiabeam.com While specific pressure optimization is not detailed, the use of reflux indicates that the reaction is conducted at the boiling point of the solvent at atmospheric pressure.

Table 1: General Temperature and Pressure Conditions for Related Naphthylamine Syntheses

Reaction TypeTemperature RangePressureNotes
Bucherer Reaction Elevated, often >100°CElevated (in sealed vessels)Thermal conversion; pressure maintains reagent concentration. wikipedia.orgacs.orgresearchgate.net
Microwave-Assisted Bucherer Reaction Not specified (Power: 150 W)Elevated (in closed vessel)Rapid synthesis (e.g., 30 minutes). researchgate.net
Azo Dye Reduction Reflux temperature of solventAtmosphericStandard conditions for many chemical reductions. conscientiabeam.comconscientiabeam.com

This table provides generalized conditions based on related synthetic transformations and should be considered as a starting point for the optimization of this compound synthesis.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of the chemical processes. This includes the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions.

One notable green approach is the use of "grindstone chemistry," a solvent-free method where solid reactants are ground together to initiate the reaction. ijcmas.com This technique has been successfully applied to the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols, demonstrating high efficiency and atom economy. ijcmas.com

The use of biodegradable and reusable catalysts is another cornerstone of green synthesis. For example, tannic acid, a naturally occurring polyphenol, has been employed as a mild Lewis acid catalyst in the Betti-type multicomponent synthesis of amidoalkyl naphthols. orientjchem.org Similarly, sulfonic acid-decorated magnetic nanoparticles have been developed as an efficient and recyclable catalyst for the synthesis of 1-amidoalkyl-2-naphthols under environmentally friendly conditions. araku.ac.ir The magnetic nature of the catalyst allows for easy separation and reuse. araku.ac.ir

Deep eutectic solvents (DES) have also emerged as green reaction media for the synthesis of aminonaphthol derivatives. researchgate.net These solvents are often biodegradable, have low toxicity, and can be derived from renewable resources.

The Betti reaction, a multicomponent reaction to produce aminobenzylnaphthols, can be performed under solvent-free conditions at elevated temperatures, which aligns with green chemistry principles by eliminating the need for potentially harmful solvents. nih.gov

Table 2: Green Chemistry Approaches in Aminonaphthol Synthesis

Green Chemistry PrincipleApplication in Aminonaphthol SynthesisReference(s)
Solvent-Free Reactions Grindstone chemistry for 1-aminoalkyl-2-naphthols; Neat Betti reaction. ijcmas.comnih.gov
Use of Green Solvents Deep eutectic solvents for Betti base synthesis. researchgate.net
Use of Renewable Feedstocks Tannic acid as a biodegradable catalyst. orientjchem.org
Catalysis Reusable magnetic nanoparticle-supported sulfonic acid catalyst. araku.ac.ir

Synthesis of Structural Analogs and Functionalized Derivatives of this compound

The synthesis of structural analogs and functionalized derivatives of this compound is of great interest for creating molecules with tailored properties. This often involves regioselective functionalization of the naphthalene core or the synthesis of specific stereoisomers.

Regioselective functionalization allows for the introduction of substituents at specific positions on the naphthalene ring, which is crucial for modulating the electronic and steric properties of the molecule. While direct regioselective functionalization of this compound is not extensively documented, methods applied to related naphthalene derivatives can be considered.

The functionalization of naphthalenes can be directed by existing substituent groups. nih.gov For instance, in 1-substituted naphthalenes, C-H activation strategies can be employed to introduce functional groups at various positions. nih.gov The development of methodologies for the regioselective synthesis of polysubstituted naphthalene derivatives is an active area of research. researchgate.net

In the context of 1,2-disubstituted naphthalenes, further substitution is influenced by the directing effects of both the hydroxyl and amino groups. The hydroxyl group is an activating ortho-, para-director, while the ammonium group is a deactivating meta-director. The interplay of these directing effects, along with steric hindrance, will determine the position of further electrophilic substitution.

For example, the synthesis of 1-amino-2-naphthol-4-sulfonic acid is a well-established process, indicating that the 4-position is susceptible to electrophilic attack. orgsyn.org This is consistent with the strong activating and directing effect of the hydroxyl group at position 2.

Many applications of aminonaphthol derivatives, particularly in catalysis and materials science, require enantiomerically pure compounds. The synthesis of chiral, non-racemic this compound analogues can be achieved through two main strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution: This involves separating the enantiomers of a racemic mixture. Common methods include:

Crystallization of Diastereomeric Salts: The racemic aminonaphthol can be reacted with a chiral resolving agent, such as tartaric acid or a chiral quaternary ammonium salt, to form diastereomeric salts. wikipedia.orggoogle.com These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.org The pure enantiomer is then recovered by removing the resolving agent. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using chiral stationary phases can be used to separate enantiomers of aminonaphthol analogs. nih.govnih.gov Polysaccharide-based chiral selectors are often effective for this purpose. nih.govnih.gov

Asymmetric Synthesis: This involves creating the desired enantiomer directly.

Enantioselective Catalysis: The oxidative coupling of naphthol derivatives using chiral catalysts, such as those derived from proline and copper, can produce enantiomerically enriched binaphthols. acs.org Similar strategies could potentially be adapted for the asymmetric synthesis of aminonaphthols.

Use of Chiral Auxiliaries or Reagents: The Betti reaction, when carried out with an enantiopure amine, can lead to the formation of chiral non-racemic aminobenzylnaphthols. researchgate.net

Table 3: Methods for Chiral Synthesis of Aminonaphthol Analogues

MethodDescriptionKey FeaturesReference(s)
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on solubility.A classical and often scalable method. wikipedia.orggoogle.com
Chiral Chromatography (HPLC/SFC) Separation of enantiomers on a column with a chiral stationary phase.Analytical and preparative scale separation is possible. nih.govnih.gov
Asymmetric Catalysis Use of a chiral catalyst to favor the formation of one enantiomer.Potentially highly efficient and atom-economical. acs.org
Chiral Pool Synthesis Incorporation of a chiral building block (e.g., an enantiopure amine in the Betti reaction).The stereochemistry of the product is derived from the starting material. researchgate.net

Chemical Reactivity and Mechanistic Studies of 1 Hydroxy 2 Naphthylammonium Chloride

Electrophilic and Nucleophilic Substitution Reactions of 1-Hydroxy-2-naphthylammonium Chloride

Aromatic substitution reactions involve the replacement of a substituent, typically a hydrogen atom, on the aromatic ring with another group. wikipedia.org The feasibility and outcome of such reactions depend on the nature of the attacking species (electrophile or nucleophile) and the electronic effects of the substituents already present on the ring. wikipedia.orgwikipedia.org

The reactivity of the naphthalene (B1677914) ring in this compound towards electrophilic aromatic substitution is modulated by the competing electronic effects of the hydroxyl (-OH) and ammonium (B1175870) (-NH₃⁺) groups.

Hydroxyl (-OH) Group: The -OH group is a powerful activating group. Through its electron-donating resonance effect (mesomeric effect), it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. In the case of 2-naphthol (B1666908), this corresponds to positions 1 and 3. chempedia.info

Ammonium (-NH₃⁺) Group: The protonated amino group, -NH₃⁺, is a strongly deactivating group. Its positive charge exerts a powerful electron-withdrawing inductive effect, which significantly reduces the electron density of the naphthalene ring. This deactivation makes the ring much less reactive towards electrophiles. The -NH₃⁺ group is a meta-director.

Nucleophilic aromatic substitution, on the other hand, is facilitated by strong electron-withdrawing groups. wikipedia.orgwikipedia.org The presence of the -NH₃⁺ group makes the naphthalene ring more electron-deficient and thus more susceptible to attack by nucleophiles, although harsh conditions are typically still required unless a good leaving group is present. wikipedia.org

Interactive Table: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectRing ActivityDirecting Influence
Hydroxyl (-OH)C2+M, -I (Resonance dominates)ActivatingOrtho, Para (to C1, C3)
Ammonium (-NH₃⁺)C1-I (Strong inductive)DeactivatingMeta (to C6, C8)
Combined Effect C1 & C2Competing effectsDeactivated overallC3 most favored

For substitution reactions on the aromatic ring of this compound, the primary consideration is regioselectivity rather than stereochemistry. The planarity of the naphthalene ring means that the substitution of a hydrogen atom does not create a chiral center within the ring itself. The outcome is determined by which regioisomer is formed.

Based on the analysis of activating and deactivating patterns, the principal regioisomer formed during electrophilic substitution (e.g., halogenation, nitration) would be the one where the electrophile adds to the C3 position. Attack at other positions is sterically and electronically less favored. For instance, attack at C4 would be para to the deactivating -NH₃⁺ group and less activated by the -OH group.

In reactions involving the substituents themselves, such as the Betti reaction, which involves the condensation of 2-naphthol, an aldehyde, and an amine, new stereocenters can be formed on the alkyl group attached to the nitrogen. researchgate.net However, for substitutions directly on the ring, the outcome is a mixture of constitutional isomers, with the C3-substituted product expected to predominate.

Oxidation-Reduction Chemistry of this compound

Redox reactions involve the transfer of electrons, with oxidation being the loss of electrons and reduction being the gain of electrons. bowdoin.edu Aminophenols and their derivatives are known to be active in redox reactions.

1-Amino-2-naphthol (B1212963) and its hydrochloride salt are highly sensitive to atmospheric oxidation. orgsyn.org The presence of both an amino and a hydroxyl group on the same aromatic ring makes the molecule electron-rich and easily oxidized. When first precipitated, 1-amino-2-naphthol is typically white or colorless but quickly darkens in the air to purple or brown, indicating oxidation. orgsyn.orgsciencemadness.org

The oxidation of naphthols can proceed via the formation of naphthoxy radicals. researchgate.net In the case of 1-amino-2-naphthol, oxidation can lead to the formation of quinone-imine structures or further polymerization into complex, colored materials. This high susceptibility to oxidation can be a challenge during its synthesis and storage, often requiring the use of antioxidants like stannous chloride or sodium bisulfite in the reaction or purification steps to prevent degradation. orgsyn.orgorgsyn.org The hydrochloride salt form provides some increased stability compared to the free base, but care must still be taken.

Studies on the electrochemical oxidation of naphthols show that they can form polymeric films on electrode surfaces. mdpi.com The oxidation potential of 1-naphthol (B170400) is generally lower than that of 2-naphthol, indicating it is more easily oxidized. mdpi.com

This compound is itself commonly prepared through a reductive process. The most prevalent synthetic routes involve the reduction of azo dyes or nitroso compounds derived from 2-naphthol. orgsyn.orgconscientiabeam.com This approach avoids handling β-naphthylamine, a known carcinogen. orgsyn.org

A common precursor is Orange II, an azo dye synthesized from the diazotization of sulfanilic acid and its subsequent coupling with 2-naphthol. sciencemadness.orgconscientiabeam.com The reduction of the azo linkage (-N=N-) in Orange II cleaves the molecule to yield 1-amino-2-naphthol and sulfanilic acid. Various reducing agents can be employed for this transformation.

Interactive Table: Common Reductive Syntheses of 1-Amino-2-naphthol and its Hydrochloride

PrecursorReducing Agent(s)Key ConditionsReference(s)
Orange II (Azo Dye)Sodium Dithionite (Na₂S₂O₄)Aqueous solution, heated to ~85°C sciencemadness.org
Orange II (Azo Dye)Stannous Chloride (SnCl₂)Reflux in methylated spirit conscientiabeam.comyoutube.com
Nitroso-β-naphtholStannous Chloride (SnCl₂) / HClAcidic medium orgsyn.org
1-Benzeneazo-2-naphthol-4-sulfonic acidStannous Chloride (SnCl₂) / HClAcidic reduction orgsyn.org

After reduction, the resulting 1-amino-2-naphthol is often immediately treated with hydrochloric acid to precipitate it as the more stable hydrochloride salt, which also aids in its purification. orgsyn.orgconscientiabeam.com

Proton Transfer Dynamics in this compound Systems

Proton transfer (PT) is a fundamental chemical reaction. bowdoin.edu In molecules containing both acidic and basic functional groups, such as this compound, proton transfer can occur intramolecularly or be mediated by the solvent. Aminonaphthols are considered bifunctional photoacids, as they possess both an acidic hydroxyl group and a basic amino group, and their proton transfer behavior can be initiated by photoexcitation. bowdoin.eduacs.orgrsc.org

Upon electronic excitation with light, the acidity and basicity of the functional groups can change dramatically. bowdoin.edu For aminonaphthols, this can lead to excited-state proton transfer (ESPT). Depending on the pH of the solution, aminonaphthols can exist in several forms in the ground state, including a cation (protonated amine, -NH₃⁺), a neutral species, and an anion. An additional zwitterionic form (internal salt, -NH₃⁺ and -O⁻) can become accessible in the excited state. bowdoin.eduacs.org

The protonation state of the amino group functions as a pH-dependent "on/off" switch for the photoacidity of the hydroxyl group. rsc.org When the amino group is protonated (as in this compound), the photoacidity of the -OH group is significantly enhanced. acs.orgrsc.org

A study specifically investigating 1-ammonium-2-naphthol (1N2OH), the cationic form of 1-amino-2-naphthol, revealed divergent ESPT pathways depending on the solvent. rsc.org

In water: ESPT was observed to occur from both the hydroxyl (-OH) and the ammonium (-NH₃⁺) sites. The excited cation can deprotonate from the -OH group to form a zwitterion or from the -NH₃⁺ group to form the neutral species.

In methanol (B129727): ESPT was observed only at the ammonium (-NH₃⁺) site. The excited cation forms the neutral species, but no deprotonation from the -OH group was noted. rsc.org

This behavior highlights the critical role of the solvent in mediating proton transfer pathways. In water, which can effectively solvate both protons and ions, both PT channels are open. In less polar or less structured solvents like methanol or acetonitrile, the pathways can be selectively favored or shut down. bowdoin.edursc.org

Interactive Table: Excited-State Proton Transfer (ESPT) in 1-Ammonium-2-naphthol

SolventESPT at -OH SiteESPT at -NH₃⁺ SiteOutcome(s)Reference
WaterYesYesFormation of zwitterion and neutral species rsc.org
MethanolNoYesFormation of neutral species only rsc.org
AcetonitrileNoYes (in related 8N2OH)Formation of neutral species bowdoin.edu

Ground-State Proton Equilibria and Thermodynamics

In aqueous solution, this compound exists in equilibrium with several prototropic forms, including a neutral species (2-amino-1-naphthol), an anion, and a zwitterion. The distribution of these species is governed by the pH of the solution and the acid dissociation constants (pKa) of the hydroxyl (-OH) and protonated amino (-NH3+) groups. bowdoin.edu

The ammonium group (-NH3+) is more acidic than the hydroxyl group. Studies on related aminonaphthol compounds, such as 7-amino-2-naphthol (B1202560) and 8-amino-2-naphthol (B94697), provide insight into the approximate pKa values. For these isomers, the pKa for the deprotonation of the ammonium group is approximately 4.3-4.4, while the pKa for the hydroxyl group is around 9.5-9.6. bowdoin.edu The ground-state pKa for the parent 2-naphthol is similarly reported to be about 9.5. bowdoin.edufranklycaroline.com

These equilibria can be summarized as follows:

Cation ⇌ Neutral + H⁺ : Deprotonation of the ammonium group occurs in acidic conditions.

Neutral ⇌ Anion + H⁺ : Deprotonation of the hydroxyl group occurs in basic conditions.

Table 1: Approximate Ground-State pKa Values for Aminonaphthol Functional Groups

Functional GroupCompoundApproximate pKa
Ammonium (-NH3+)7-amino-2-naphthol4.4 ± 0.2
Ammonium (-NH3+)8-amino-2-naphthol4.3 ± 0.2
Hydroxyl (-OH)7-amino-2-naphthol9.6 ± 0.1
Hydroxyl (-OH)8-amino-2-naphthol9.5 ± 0.1
Hydroxyl (-OH)2-naphthol9.5

Data derived from studies on related isomers. bowdoin.edu

Excited-State Proton Transfer (ESPT) Mechanisms and Kinetics

Upon photoexcitation, the acidity of the functional groups in aminonaphthols can change dramatically, leading to Excited-State Proton Transfer (ESPT). Unlike many aminonaphthol derivatives that only exhibit ESPT from the hydroxyl site, bifunctional isomers can undergo proton transfer from either the -OH or the -NH3+ group, depending on the conditions. acs.org

For this compound (the cationic form), excitation can lead to two distinct ESPT pathways:

Proton transfer from the -OH group : This results in the formation of an excited-state zwitterion.

Proton transfer from the -NH3+ group : This results in the formation of the excited-state neutral species.

The kinetics of these processes are highly sensitive to the molecular structure and environment. The conversion of the electron-donating -NH2 group into the electron-withdrawing -NH3+ group significantly enhances the photoacidity of the hydroxyl group, causing a reduction of over 7 pKa units in the excited state for related isomers. acs.org This makes the hydroxyl proton exceptionally labile upon excitation. Time-resolved studies on similar molecules show that zwitterion formation can occur, indicating ESPT from the hydroxyl group is a key deactivation pathway for the excited cation. rsc.org

Solvent and pH Effects on Proton Transfer

Solvent properties and solution pH are critical factors that modulate the ESPT pathways and kinetics of this compound. The ability of the solvent to donate or accept hydrogen bonds can stabilize different excited-state species, thereby directing the reaction along a specific path. bowdoin.edu

Solvent Effects: Studies on 8-amino-2-naphthol reveal a distinct solvent-dependent mechanism for the excited cation:

In water , a protic solvent capable of donating and accepting hydrogen bonds, the excited cation primarily forms the zwitterion. This indicates that ESPT occurs from the hydroxyl (-OH) group. bowdoin.edubowdoin.edu

In aprotic solvents like acetonitrile and tetrahydrofuran (THF) , which are only hydrogen bond acceptors, the excited cation deprotonates at the ammonium (-NH3+) site to form the neutral species. bowdoin.edubowdoin.edu

In methanol , no significant ESPT was observed, highlighting the complex role of specific solvent-solute interactions. bowdoin.edu

pH Effects: The pH of the solution acts as a molecular "switch" for the photoacidity of the hydroxyl group. rsc.org The protonation state of the amino group in the ground state dictates the subsequent excited-state behavior. acs.org

At low pH , where the molecule exists as the 1-Hydroxy-2-naphthylammonium cation, excitation leads to a dramatic increase in the acidity of the -OH group, turning "on" the ESPT pathway from this site. rsc.org

At neutral or high pH , where the amino group is deprotonated (-NH2), the photoacidity of the -OH group is significantly suppressed, and its excited-state pKa* value becomes similar to its ground-state pKa, effectively turning "off" this ESPT channel. rsc.org

Table 2: Solvent Influence on the Excited-State Proton Transfer (ESPT) Pathway of the Cationic Form of Aminonaphthols

SolventSolvent TypePredominant ESPT PathwayResulting Species
WaterProticDeprotonation of -OHZwitterion
AcetonitrileAprotic H-bond acceptorDeprotonation of -NH3+Neutral
Tetrahydrofuran (THF)Aprotic H-bond acceptorDeprotonation of -NH3+Neutral
MethanolProticNo ESPT observedCation

Data based on studies of the 8-amino-2-naphthol isomer. bowdoin.edubowdoin.edu

Rearrangement Reactions and Isomerization Pathways of this compound

Interactions with Metal Ions and Coordination Chemistry of this compound

While specific studies detailing the coordination chemistry of this compound or its parent base, 2-amino-1-naphthol (B1222171), are sparse, its structure suggests potential as a chelating ligand. The molecule contains two potential donor sites: the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group.

This N,O-donor set allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal ion. rsc.orgnih.gov The coordination number and geometry of the resulting metal complex would depend on the specific metal ion, its oxidation state, and the reaction conditions. youtube.comyoutube.com For instance, similar aminophenol and aminothiophenol ligands are known to form stable complexes with a variety of transition metals, such as iron(II), iron(III), cobalt(II), and nickel(II). nih.govtandfonline.com The deprotonation of the hydroxyl group would likely be required for strong coordination to a metal center.

Photochemical and Photophysical Processes of this compound

The photophysics of this compound is dominated by the excited-state proton transfer (ESPT) processes discussed previously. Absorption of a photon promotes the molecule to an excited singlet state (S1), initiating a cascade of relaxation events. acs.org

The primary photophysical pathways include:

Fluorescence: Radiative decay from the S1 state back to the ground state (S0). The observed fluorescence can originate from any of the excited-state species (cation, zwitterion, neutral, or anion), resulting in complex emission spectra that are highly dependent on solvent and pH. semanticscholar.orgresearchgate.net The large Stokes shift observed in some environments is a hallmark of ESPT.

Internal Conversion & Vibrational Relaxation: Non-radiative decay processes where the molecule relaxes to a lower electronic or vibrational state. libretexts.org

Intersystem Crossing: A non-radiative transition from the singlet excited state (S1) to a triplet excited state (T1).

Photochemical Reaction: The excited molecule undergoes a chemical transformation, such as the proton transfer that leads to the formation of zwitterionic or neutral species. acs.orgbowdoin.edu

Upon excitation, an intramolecular charge transfer occurs, which alters the electron density across the naphthalene ring system and at the functional groups, thereby driving the changes in acidity and facilitating the proton transfer reactions. acs.org The formation of transient species, such as the excited zwitterion, is a key feature of its photochemistry in protic environments. bowdoin.edusemanticscholar.org

Advanced Spectroscopic and Structural Elucidation of 1 Hydroxy 2 Naphthylammonium Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Hydroxy-2-naphthylammonium Chloride

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Although specific experimental NMR data for this compound is not widely available in the public domain, the expected chemical shifts and structural information can be predicted based on the analysis of similar aminonaphthol derivatives and fundamental principles of NMR spectroscopy.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the aromatic protons, the amine (-NH₃⁺) protons, and the hydroxyl (-OH) proton. The aromatic protons on the naphthalene (B1677914) ring system will appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) will be dictated by the substitution pattern and the electronic effects of the hydroxyl and ammonium (B1175870) groups. The protons of the ammonium group (-NH₃⁺) are expected to be exchangeable and may appear as a broad singlet, with a chemical shift that can be influenced by the solvent, concentration, and temperature. The hydroxyl proton signal is also expected to be a broad singlet and its position is highly dependent on hydrogen bonding interactions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may not represent actual experimental data.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H7.0 - 8.5m
-NH₃⁺Variable (broad)s (br)
-OHVariable (broad)s (br)

Two-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons on the naphthalene ring, aiding in their specific assignment. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Functional Group Identification and Band Assignments

Table 3: Key IR and Expected Raman Vibrational Frequencies for this compound

Vibrational Mode IR Frequency (cm⁻¹) (KBr Wafer) nih.govExpected Raman Frequency (cm⁻¹) Assignment
O-H Stretch~3400 (broad)WeakHydrogen-bonded hydroxyl group
N-H Stretch~3200-2800 (broad)WeakAmmonium group (NH₃⁺)
Aromatic C-H Stretch~3100-3000StrongNaphthalene ring C-H bonds
C=C Aromatic Stretch~1600-1450StrongNaphthalene ring skeletal vibrations
C-O Stretch~1250ModeratePhenolic C-O bond
C-N Stretch~1100ModerateAromatic C-N bond

The broadness of the O-H and N-H stretching bands in the IR spectrum is a strong indicator of extensive hydrogen bonding within the crystal lattice of the compound.

Hydrogen Bonding Network Analysis

The presence of both a hydroxyl (-OH) group and an ammonium (-NH₃⁺) group, along with the chloride counter-ion, facilitates the formation of a complex hydrogen bonding network in the solid state of this compound. This network significantly influences the physical and spectroscopic properties of the compound.

In the IR spectrum, the broad absorption observed in the high-frequency region (approximately 2800-3400 cm⁻¹) is a classic signature of strong intermolecular hydrogen bonding involving the O-H and N-H groups. nih.gov These groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms, as well as the chloride ion, can act as hydrogen bond acceptors. This extensive network of interactions leads to a lowering and broadening of the stretching frequencies of the involved bonds compared to their non-hydrogen-bonded states. The analysis of these spectral features provides critical insight into the supramolecular architecture of the compound.

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Studies

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides significant insights into the electronic structure and photophysical properties of molecules. For this compound, these methods reveal the nature of its chromophoric system and its response to environmental changes.

Electronic Transitions and Chromophoric Behavior

The UV-Vis absorption spectrum of this compound is dominated by the naphthalene ring system, which acts as the primary chromophore. The electronic transitions observed are typically of the π → π* type, involving the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic system. libretexts.org The presence of the hydroxyl (-OH) and ammonium (-NH3+) substituents on the naphthalene ring significantly influences the energy of these transitions.

The hydroxyl group, an electron-donating group, and the ammonium group, an electron-withdrawing group, modify the electron density distribution across the naphthalene core. This perturbation affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the absorption maxima (λ_max) of this compound are shifted compared to unsubstituted naphthalene. For instance, 1-aminonaphthalene, a related compound, shows a significant red shift in its absorption spectrum compared to naphthalene, indicating a reduction in the HOMO-LUMO energy gap. researchgate.net The electronic transitions in molecules with large π systems, like naphthalene, are highly energetic, but conjugation and substituent effects can shift these absorptions into the accessible UV-Vis range (220–700 nm). libretexts.org

Table 1: Illustrative Electronic Transitions for Naphthalene-Based Compounds

CompoundTransition TypeTypical Absorption Wavelength (λ_max)
Naphthaleneπ → π~221 nm, 286 nm
1-Aminonaphthaleneπ → π~332 nm researchgate.net
1-Naphthol (B170400)π → π*~290 nm

Note: This table provides representative data for analogous compounds to illustrate the effect of substituents on the naphthalene chromophore.

Fluorescence Quantum Yield and Lifetime Measurements

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. The fluorescence quantum yield (Φ_f) and lifetime (τ_f) are critical parameters that describe the efficiency and dynamics of the emission process. The quantum yield is the ratio of photons emitted to photons absorbed, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state. nih.gov

Table 2: Representative Fluorescence Lifetimes for Aromatic Compounds

CompoundSolventFluorescence Lifetime (τ_f) in ns
Rhodamine 6GEthanol~4.34 nih.gov
NADH (Bound State 1)Aqueous Buffer~2.0 nih.gov
NADH (Bound State 2)Aqueous Buffer~7.7 nih.gov

Note: This table shows examples of fluorescence lifetimes for well-studied fluorescent molecules to provide context.

Solvatochromic and Halochromic Effects on Spectral Properties

The spectral properties of this compound are sensitive to its environment, a phenomenon that can be probed through solvatochromic and halochromic studies.

Solvatochromism describes the change in the color of a solution, or more broadly, a shift in the absorption or emission spectra, when the solute is dissolved in different solvents. wikipedia.org These shifts are caused by differential solvation of the ground and excited electronic states of the molecule. The polarity, hydrogen bonding capability, and polarizability of the solvent are key factors. nih.gov A bathochromic (red) shift occurs if the excited state is more stabilized by the solvent than the ground state, while a hypsochromic (blue) shift occurs if the ground state is more stabilized. wikipedia.org Given the polar hydroxyl and ammonium groups, this compound is expected to exhibit significant solvatochromism.

Halochromism refers to the spectral changes induced by a change in pH or the presence of specific ions. The hydroxyl and ammonium groups on the naphthalene ring are pH-sensitive. At varying pH values, the protonation state of these groups will change, altering their electron-donating or -withdrawing character and thus modifying the electronic transitions. For example, deprotonation of the hydroxyl group to form a phenolate (B1203915) would introduce a strong electron-donating group, likely causing a significant bathochromic shift in the absorption spectrum. Similarly, changes in the ionic environment, such as the addition of salts, can lead to spectral shifts due to specific ion-pairing interactions or changes in the bulk solvent properties. nih.gov

Mass Spectrometry (MS) Techniques for this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elucidating the structure of compounds.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule, thereby confirming its molecular formula. For this compound (C₁₀H₁₀NO·HCl), the cationic species observed in the mass spectrometer would be [C₁₀H₁₀NO + H]⁺, which corresponds to the protonated form of 1-amino-2-naphthol (B1212963).

The theoretical exact mass of the protonated molecule [C₁₀H₁₀NO + H]⁺ can be calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). By comparing this theoretical mass to the experimentally measured mass from an HRMS instrument (like a TOF or Orbitrap analyzer), the molecular formula can be unequivocally confirmed, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov

Table 3: High-Resolution Mass Data for the Cation of this compound

SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
Protonated Cation[C₁₀H₁₀NO + H]⁺160.0808

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are mass-analyzed. nationalmaglab.org This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation is typically induced by collision with an inert gas, known as collision-induced dissociation (CID). wikipedia.org

For the protonated cation of 1-hydroxy-2-naphthylamine ([M+H]⁺, m/z 160.08), the fragmentation pathway would be dictated by the stability of the resulting fragments. Common fragmentation patterns for related compounds involve the loss of small, stable neutral molecules. nih.gov

Plausible Fragmentation Pathways:

Loss of water (H₂O): The hydroxyl group can be eliminated as a neutral water molecule, leading to a fragment ion at m/z 142.07.

Loss of ammonia (B1221849) (NH₃): The amino group can be lost, resulting in a fragment at m/z 143.05.

Loss of carbon monoxide (CO): Following ring cleavage or rearrangement, the loss of CO is a common pathway for phenolic compounds, which could lead to a fragment at m/z 132.09.

By analyzing the m/z values of these product ions, a detailed picture of the molecule's connectivity and structure can be constructed. researchgate.netnih.gov

Table 4: Predicted Major Fragments in Tandem MS of [C₁₀H₁₀NO + H]⁺

Precursor Ion (m/z)Proposed Neutral LossFragment Ion FormulaFragment Ion (m/z)
160.08H₂O[C₁₀H₈N]⁺142.07
160.08NH₃[C₁₀H₇O]⁺143.05
160.08CO[C₉H₈N]⁺132.09

Note: These fragmentation pathways are predicted based on the chemical structure and general fragmentation rules.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Unit Cell Parameters and Space Group Determination

A fundamental outcome of an XRD analysis is the determination of the unit cell parameters (the lengths of the cell edges, a, b, and c, and the angles between them, α, β, and γ) and the space group, which describes the symmetry of the crystal. acs.org

For this compound, no specific crystallographic data has been published. However, analysis of related compounds can provide an indication of the likely crystal system. For instance, ammonium chloride itself crystallizes in the cubic system with the space group P m -3 m. nih.gov More complex organic ammonium chlorides often exhibit lower symmetry. For example, thiourea-modified ammonium chloride has been reported to crystallize in the orthorhombic system. mililink.com It is therefore plausible that this compound would crystallize in a system such as monoclinic or orthorhombic, which are common for organic salts.

Table 1: Hypothetical Unit Cell Parameters for this compound (Note: The following data is illustrative and not based on experimental results for the specified compound.)

ParameterValue
Crystal SystemMonoclinic / Orthorhombic (Hypothesized)
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Intermolecular Interactions and Crystal Packing

The arrangement of the naphthyl rings, potentially involving π-π stacking, would also be a key feature of the crystal structure. The planarity and aromaticity of the naphthalene system would influence the packing efficiency and the stability of the crystalline solid. Understanding these interactions is crucial for crystal engineering, as they govern properties like solubility and melting point. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. nih.govcambridge.org

For this compound, an XPS analysis would be expected to detect the presence of carbon (C), nitrogen (N), oxygen (O), and chlorine (Cl). High-resolution spectra of the C 1s, N 1s, O 1s, and Cl 2p regions would provide detailed information about the chemical environment of each element.

C 1s Spectrum: The C 1s spectrum would likely be complex, with distinct peaks corresponding to the aromatic carbon atoms of the naphthalene ring and any carbon atoms bonded to the hydroxyl or ammonium groups.

N 1s Spectrum: The N 1s spectrum is particularly informative. A binding energy in the region of 401-402 eV would be characteristic of the positively charged nitrogen in the ammonium group (-NH₃⁺).

O 1s Spectrum: The O 1s peak would correspond to the hydroxyl group.

Cl 2p Spectrum: The Cl 2p spectrum would show a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) characteristic of the chloride anion.

Table 2: Expected XPS Binding Energies for this compound (Note: These are typical binding energy ranges for the specified functional groups and are not experimental data for the target compound.)

ElementCore LevelExpected Binding Energy (eV)Inferred Chemical State
CarbonC 1s~284.8Aromatic C-C, C-H
~286.0C-O, C-N
NitrogenN 1s~401.5Ammonium (-NH₃⁺)
OxygenO 1s~533.0Hydroxyl (-OH)
ChlorineCl 2p₃/₂~198.5Chloride (Cl⁻)

Advanced Time-Resolved Spectroscopic Techniques for this compound

Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence spectroscopy, are powerful tools for investigating the dynamics of excited electronic states in molecules. These methods can track the fate of a molecule on timescales ranging from femtoseconds to seconds after it absorbs light.

For this compound, the naphthalene chromophore would be the primary site of photoexcitation. Upon absorption of UV light, the molecule would be promoted to an excited singlet state. The subsequent decay pathways could include:

Fluorescence: Radiative decay back to the ground state, emitting a photon. The fluorescence lifetime and quantum yield would be sensitive to the molecular environment.

Intersystem Crossing: Transition to a triplet excited state, which would have a much longer lifetime.

Excited-State Proton Transfer (ESPT): The acidity of the hydroxyl and ammonium groups can change significantly in the excited state. researchgate.net Time-resolved spectroscopy could reveal if proton transfer to or from the solvent or the chloride counter-ion occurs on the excited-state potential energy surface. The fluorescence of naphthols is known to be sensitive to their deprotonation state. nih.gov

Non-radiative Decay: De-excitation through vibrational relaxation without the emission of light.

Studying these dynamics would provide a detailed picture of the photophysics and photochemistry of this compound.

Table 3: Potential Excited-State Processes in this compound (Note: This table lists hypothetical processes and the techniques to study them, as no specific experimental data is available.)

Excited-State ProcessProbing TechniqueExpected Timescale
Vibrational RelaxationTransient AbsorptionFemtoseconds to picoseconds
FluorescenceTime-Resolved FluorescenceNanoseconds
Intersystem CrossingTransient AbsorptionPicoseconds to nanoseconds
Excited-State Proton TransferTransient Absorption / Time-Resolved FluorescencePicoseconds to nanoseconds

Computational and Theoretical Insights into 1 Hydroxy 2 Naphthylammonium Chloride

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) Studies of Ground-State Properties

No specific DFT studies on the ground-state properties of 1-Hydroxy-2-naphthylammonium chloride were found in the available literature. Such a study would typically involve optimizing the molecular geometry to find the most stable arrangement of atoms and calculating electronic properties like orbital energies (HOMO, LUMO), electrostatic potential, and atomic charges to understand the molecule's reactivity and stability.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

There is no available research applying TD-DFT methods to this compound. TD-DFT is the standard method for investigating the electronic excited states of molecules. elixirpublishers.com This type of analysis would be used to predict the compound's UV-Vis absorption spectrum, providing insights into its photophysical properties, such as excitation energies and oscillator strengths. researchgate.net

Ab Initio and Semi-Empirical Methods for Conformational Analysis

A conformational analysis of this compound using ab initio or semi-empirical methods has not been published. This type of study would explore the different spatial arrangements (conformers) of the molecule by rotating its flexible bonds, determining their relative energies to identify the most stable conformations.

Molecular Dynamics Simulations of this compound in Solution

Solvation Shell Dynamics and Solvent Reorganization

No molecular dynamics simulations detailing the solvation shell or solvent reorganization around this compound have been documented. These simulations would model the interactions between the compound and solvent molecules (e.g., water), analyzing the structure and dynamics of the solvent molecules in the immediate vicinity of the ion and how they exchange with the bulk solvent. frontiersin.org

Proton Transfer Pathway Modeling

Specific computational models for proton transfer pathways involving this compound are not available. While studies on proton transfer for related molecules like 1-hydroxy-2-naphthaldehyde (B49639) exist nih.gov, this data is not transferable. Modeling would be required to investigate the mechanisms and energy barriers associated with the transfer of a proton from the hydroxyl or ammonium (B1175870) group to surrounding solvent molecules or other acceptors.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic signatures of molecules, offering insights that complement and guide experimental work. For this compound, methods based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are particularly valuable for predicting a range of spectra, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy.

The process begins with the optimization of the ground-state molecular geometry of this compound using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This step is crucial as the accuracy of the predicted spectra is highly dependent on the quality of the calculated molecular structure. Following geometry optimization, vibrational frequency calculations can be performed to predict the IR and Raman spectra. These calculations provide the wavenumbers and intensities of the vibrational modes of the molecule. Theoretical vibrational spectra are instrumental in assigning the experimentally observed bands to specific molecular motions.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. These calculations yield theoretical chemical shifts that, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR data and the structural elucidation of the compound and its analogs.

The prediction of electronic transitions, which are observed in UV-Vis spectroscopy, is accomplished using TD-DFT calculations. These calculations provide information about the excitation energies and oscillator strengths of the electronic transitions. The calculated absorption maxima (λmax) can then be compared with experimental UV-Vis spectra to understand the electronic structure and chromophoric properties of this compound.

A hypothetical representation of theoretically predicted spectroscopic data for this compound is presented in the table below. This data is illustrative of the type of information that can be obtained from computational studies.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Parameter Predicted Value Assignment
IR Spectroscopy Vibrational Frequency (cm⁻¹) 3450 O-H stretch
3100-3000 N-H stretch
1620 C=C stretch (naphthalene ring)
1250 C-O stretch
¹H NMR Spectroscopy Chemical Shift (ppm) 10.2 -OH
8.5 -NH₃⁺
7.2-8.0 Aromatic protons
¹³C NMR Spectroscopy Chemical Shift (ppm) 155.0 C-OH
120.0-135.0 Aromatic carbons

| UV-Vis Spectroscopy | λmax (nm) | 280, 330 | π → π* transitions |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed insights into reaction pathways, intermediates, and transition states that are often difficult to characterize experimentally. For this compound, computational studies can be employed to investigate its reactivity in various chemical transformations.

The exploration of a reaction mechanism typically involves mapping the potential energy surface (PES) of the reaction. This is achieved by calculating the energies of reactants, products, intermediates, and transition states. Transition state theory is a cornerstone of these studies, where a transition state represents the highest energy point along the reaction coordinate, connecting reactants to products.

Computational methods, particularly DFT, are used to locate and characterize the geometry of transition states. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier of the reaction, a critical parameter that governs the reaction rate.

For instance, a hypothetical reaction involving the oxidation of the hydroxyl group of this compound can be investigated computationally. The reaction pathway could be modeled to identify the transition state structure and calculate the activation energy. Such a study would provide valuable information on the feasibility of the reaction and the factors that influence its kinetics.

Below is an illustrative table summarizing the calculated energies for a hypothetical reaction involving this compound.

Table 2: Calculated Energies for a Hypothetical Reaction of this compound

Species Method/Basis Set Relative Energy (kcal/mol)
Reactants B3LYP/6-31G(d) 0.0
Transition State B3LYP/6-31G(d) +25.5
Intermediates B3LYP/6-31G(d) -5.2

Quantitative Structure-Activity Relationships (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For analogs of this compound, QSAR studies can be instrumental in designing new compounds with desired properties, such as enhanced biological activity or specific reactivity.

A QSAR study involves several key steps. First, a dataset of compounds with known activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Next, a mathematical model is developed to correlate the calculated descriptors with the observed activity. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, can be used for this purpose. The goal is to create a model that can accurately predict the activity of new, untested compounds based on their calculated descriptors.

The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. A validated QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis and testing of the most promising candidates.

A hypothetical QSAR study on a series of this compound analogs is presented in the table below, illustrating the relationship between selected molecular descriptors and a hypothetical biological activity.

Table 3: Hypothetical QSAR Data for this compound Analogs

Analog Molecular Weight ( g/mol ) LogP Dipole Moment (Debye) Predicted Activity (IC₅₀, µM)
1 195.65 1.8 3.5 12.5
2 209.68 2.1 3.8 9.8
3 225.65 1.5 3.2 15.2

| 4 | 239.71 | 2.5 | 4.1 | 7.5 |

Environmental Transformation and Fate of 1 Hydroxy 2 Naphthylammonium Chloride

Abiotic Degradation Pathways of 1-Hydroxy-2-naphthylammonium Chloride

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For this compound, key abiotic degradation pathways are expected to include hydrolysis, photolysis, and oxidation by environmental oxidants.

Table 1: Inferred Hydrolysis Behavior of this compound based on Analogous Compounds

pH RangeExpected Predominant FormPotential for HydrolysisInferred Mechanism (based on amide hydrolysis)
Acidic Protonated (Ammonium ion)Potentially slowAcid-catalyzed, involving protonation and nucleophilic attack by water. youtube.comyoutube.com
Neutral Equilibrium between protonated and neutral formsDependent on specific pKaA mix of acid and base-catalyzed mechanisms may occur, though likely slow.
Basic Neutral (Amino group)Potentially enhanced compared to neutral pHBase-catalyzed, involving nucleophilic attack by hydroxide (B78521) ions. youtube.com

Photolysis is the degradation of a chemical compound by light. Aromatic compounds, particularly those with hydroxyl and amino functional groups like this compound, are often susceptible to photolytic degradation. Studies on aminonaphthols have shown that they undergo photochemical reactions upon laser desorption/ionization, leading to the formation of various monomeric and dimeric ions. nih.gov This suggests that the absorption of light energy can lead to the cleavage of chemical bonds within the molecule.

The influence of the light spectrum is crucial, as the compound will only degrade if it absorbs light at the wavelengths present in the environment (primarily UV-A and visible light). The photolysis of other aromatic compounds, such as aminopyralid, has been shown to be a significant degradation pathway in aqueous environments, with a half-life of just 0.6 days under certain conditions. epa.gov The presence of photosensitizers in the environment, such as humic acids, can also accelerate the photolytic degradation of organic compounds.

Environmental oxidants such as hydroxyl radicals (•OH), ozone (O₃), and manganese oxides can play a significant role in the abiotic degradation of this compound. The hydroxyl radical is a highly reactive species that can initiate the oxidation of many organic compounds. researchgate.net

Studies on the oxidation of 1-naphthol (B170400) and 2-naphthol (B1666908) have shown that they react rapidly with hydroxyl radicals, leading to the formation of dihydroxynaphthalenes and naphthoquinones as primary oxidation products. researchgate.netnih.gov Similarly, the chemical degradation of naphthol in the presence of manganese oxide has been observed, with aqueous naphthol concentrations decreasing to non-detectable levels in 9 days. nih.gov The presence of an amino group in this compound may influence the sites of oxidative attack and the resulting degradation products.

Table 2: Potential Oxidation of this compound by Environmental Oxidants (based on naphthol degradation)

OxidantPotential ReactivityInferred ProductsReference
Hydroxyl Radicals (•OH) HighDihydroxynaphthalenes, Naphthoquinones researchgate.netnih.gov
Manganese Oxides ModerateOxidized naphthol derivatives nih.gov
Ozone (O₃) LikelyOxidized and ring-cleavage productsGeneral principle of ozone oxidation

Biotic Degradation of this compound

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of organic pollutants from the environment.

Under aerobic conditions (in the presence of oxygen), many aromatic compounds can be effectively degraded by microorganisms. Studies on the biodegradation of naphthol have shown that it can be completely degraded in aerobic soil-water systems within a few days. nih.gov For instance, a strain of Pseudomonas was found to degrade 95.3% of 1-naphthol within 24 hours. researchgate.net Similarly, a Bacillus badius strain demonstrated 100% degradation of alpha-naphthol within 24 hours. aelsindia.com

The biodegradation of 1-naphthylamine (B1663977) has also been studied, revealing a pathway initiated by glutamylation, followed by oxidation to 1,2-dihydroxynaphthalene, which then enters the well-established naphthalene (B1677914) degradation pathway. elifesciences.orgbiorxiv.org This suggests that microorganisms possess the enzymatic machinery to break down the aminonaphthalene structure. The degradation of 2-naphthol has been enhanced by the combined action of the fungus Aspergillus niger and the bacterium Bacillus subtilis. nih.gov The rate of aerobic soil degradation can be influenced by factors such as soil organic carbon content, with half-lives for some related compounds ranging from 20 to 166 days. nih.gov

Table 3: Aerobic Biodegradation of Structurally Related Compounds

CompoundSystemDegradation Rate/EfficiencyReference
NaphtholSoil-waterComplete degradation in 3 days nih.gov
1-NaphtholPure culture (Pseudomonas sp. Y2)95.3% degradation in 24 hours researchgate.net
Alpha-NaphtholPure culture (Bacillus badius)100% degradation in 24 hours aelsindia.com
1-NaphthylaminePure culture (Pseudomonas sp. JS3066)Utilized as sole carbon and nitrogen source elifesciences.orgbiorxiv.org
2-NaphtholMixed culture (Aspergillus niger and Bacillus subtilis)92% degradation in 10 days nih.gov

In the absence of oxygen, anaerobic biodegradation can occur, although it is generally a slower process than aerobic degradation for many organic compounds. mdpi.com For naphthol, anaerobic degradation has been observed, with complete removal in 15 days in a soil-water system. nih.gov However, naphthalene and other polycyclic aromatic hydrocarbons (PAHs) showed no significant anaerobic degradation over longer periods in the same study. nih.gov

Microbial Metabolism and Enzyme Systems Involved

The microbial breakdown of this compound and structurally similar compounds is a key process in its environmental degradation. While specific studies on the complete metabolic pathway of this exact compound are limited, research on related naphthalene derivatives provides significant insights into the enzymatic systems likely involved.

One of the primary enzymatic reactions is hydroxylation. For instance, in Pseudomonas sp. strain C4, which degrades the insecticide carbaryl, the intermediate 1-naphthol is hydroxylated at the ortho position to 1,2-dihydroxynaphthalene by the enzyme 1-naphthol-2-hydroxylase . asm.org This enzyme is a homodimer containing FAD as a prosthetic group and prefers NADPH as a cofactor. asm.org Notably, this enzyme also exhibits activity towards other substituted naphthols, such as 4-chloro-1-naphthol (B146336) and 5-amino-1-naphthol, suggesting its potential role in the metabolism of this compound. asm.orgresearchgate.net

The degradation of 1-naphthol by Sphingobium sp. strain B2 also proceeds through the formation of 1,2-dihydroxynaphthalene, catalyzed by a two-component hydroxylase. researchgate.net This further supports the importance of hydroxylation in the initial breakdown of the naphthalene ring.

Furthermore, studies on Pseudomonas strain BN6 have demonstrated the ability of bacteria to metabolize amino-substituted naphthalenes. This strain can convert 6-aminonaphthalene-2-sulfonic acid to 5-aminosalicylate, indicating that the amino group of compounds like this compound can be processed by microbial enzymes. nih.gov Research has also shown that 1-Amino-2-naphthol (B1212963) hydrochloride itself has been utilized in studies investigating the anaerobic degradation of azo dyes, directly implicating it in microbial metabolic processes. sigmaaldrich.com

The table below summarizes the key enzymes and their functions in the metabolism of related naphthalene compounds.

Enzyme/SystemOrganismSubstrate(s)Product(s)
1-naphthol-2-hydroxylasePseudomonas sp. strain C41-naphthol, 5-amino-1-naphthol1,2-dihydroxynaphthalene
Two-component hydroxylaseSphingobium sp. strain B21-naphthol1,2-dihydroxynaphthalene
Desulfonation SystemPseudomonas sp. strain S-313Naphthalenesulfonic acidsNaphthols

Identification and Characterization of Transformation Products

The microbial metabolism of this compound results in the formation of various transformation products, some of which may be transient while others can persist in the environment.

Based on the metabolic pathways of related compounds, the initial transformation product of this compound is likely 1,2-dihydroxynaphthalene . asm.orgresearchgate.netresearchgate.net This diol is a central intermediate in the degradation of many naphthalene derivatives. researchgate.net

Following the formation of 1,2-dihydroxynaphthalene, further enzymatic action by dioxygenases can lead to ring cleavage and the formation of compounds like 2-hydroxychromene-2-carboxylate and subsequently salicylate (B1505791) . researchgate.net These are generally considered transient metabolites as they are typically further degraded by the microbial community.

In some biological systems, 1-Amino-2-naphthol itself is a transformation product. For example, it is a known human metabolite of the azo dye Sudan I. nih.gov Similarly, the degradation of the dye Calcon can lead to the formation of 1-amino-2-naphthol and sodium 1-amino-2-hydroxy-4-naphthalene sulfonate. researchgate.net

The persistence of these metabolites will depend on the specific environmental conditions and the microbial populations present. While compounds like salicylate are readily biodegradable, the accumulation of hydroxylated or aminated naphthalenes could occur if the necessary enzymes for their further degradation are absent.

The following table outlines the potential transformation products of this compound based on studies of related compounds.

Precursor CompoundTransformation ProductStatus
1-Naphthol1,2-DihydroxynaphthaleneTransient Intermediate
1,2-Dihydroxynaphthalene2-Hydroxychromene-2-carboxylateTransient
2-Hydroxychromene-2-carboxylateSalicylateTransient
Sudan I (Azo Dye)1-Amino-2-naphtholMetabolite
Calcon (Azo Dye)1-Amino-2-naphtholDegradation Product

The identification and structural elucidation of the degradation products of this compound and its analogues are typically achieved through a combination of analytical techniques. Thin-layer chromatography (TLC) has been used to separate and identify metabolites such as 1,2-dihydroxynaphthalene from reaction mixtures. asm.orgresearchgate.net

More definitive structural information is obtained using spectroscopic methods. UV-visible spectroscopy and Infrared (IR) spectroscopy have been employed to characterize the structural features of synthesized 1-amino-2-naphthol hydrochloride and its parent azo dye. conscientiabeam.com For more complex metabolite mixtures, techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the separation, identification, and detailed structural analysis of the degradates.

Environmental Transport and Distribution of this compound

The movement and partitioning of this compound in the environment are governed by its physical and chemical properties and its interactions with environmental matrices like soil and sediment.

The sorption of organic compounds to soil and sediment is a critical process that affects their mobility, bioavailability, and degradation rate. For naphthalene and related compounds, sorption is strongly influenced by the organic matter content of the soil. nih.gov

A study on the sorption of naphthalene to a mineral soil and its humic fractions revealed that all sorption isotherms were nonlinear, indicating multiple sorption mechanisms. The degree of nonlinearity and hysteresis (the difference between sorption and desorption) increased in the order: soil humic acid < soil < soil humin. nih.gov This suggests that the more condensed and aliphatic-rich components of soil organic matter, such as humin, have a higher sorption capacity for naphthalene. nih.gov

Given its naphthalene core, this compound is expected to exhibit similar sorption behavior. The presence of the hydroxyl and ammonium (B1175870) groups will increase its polarity compared to naphthalene, which may influence its partitioning between water and soil organic matter. The ammonium group, being positively charged, could also lead to cation exchange interactions with negatively charged clay minerals and organic matter, further enhancing its sorption.

The following table summarizes the relative sorption characteristics of naphthalene to different soil organic matter fractions, which can serve as a proxy for the expected behavior of this compound.

Soil ComponentSorption Capacity for NaphthaleneDegree of NonlinearityHysteresis
Soil HuminHighestHighHigh
Whole SoilIntermediateIntermediateIntermediate
Soil Humic AcidLowestLowLow

The potential for this compound to leach through the soil profile and reach groundwater is inversely related to its sorption to soil particles. Compounds that are strongly sorbed to soil have a lower leaching potential.

Based on the expected strong sorption of the naphthalene ring to soil organic matter and the potential for cation exchange of the ammonium group, the mobility of this compound in soil is likely to be limited. This would translate to a relatively low leaching potential, particularly in soils with high organic matter or clay content.

However, in sandy soils with low organic matter, the potential for leaching would be higher. Additionally, environmental factors such as soil pH could influence the charge of the ammonium group and the surface charge of soil colloids, thereby affecting sorption and leaching. At a pH below its pKa, the amino group will be protonated (NH3+), favoring sorption to negatively charged sites. At a higher pH, it will be in its neutral form (NH2), and its sorption will be more dominated by hydrophobic interactions with soil organic matter.

Volatilization from Water and Soil Surfaces

The process of volatilization, the transfer of a substance from a liquid or solid phase to a gaseous phase, is a critical component of a chemical's environmental fate. For this compound, this process is dictated by its specific physicochemical properties, which are largely governed by its ionic nature.

Consequently, volatilization of this compound from water surfaces is expected to be a negligible transport pathway. Similarly, when applied to soil, the compound is likely to bind strongly to soil particles, particularly those with a net negative charge like clays (B1170129) and organic matter, through electrostatic attraction and hydrogen bonding. This strong sorption further reduces the likelihood of volatilization from moist or dry soil surfaces.

While the salt itself is non-volatile, there is a possibility for the release of the neutral parent amine, 1-hydroxy-2-naphthylamine, under specific environmental conditions. In environments with a high pH (alkaline conditions), the ammonium group can be deprotonated, forming the free amine. This neutral form would be more volatile than the salt, though still significantly less so than unsubstituted naphthalene due to the polar hydroxyl group.

To illustrate the effect of functional groups on volatility, the properties of the parent hydrocarbon, naphthalene, and its hydroxylated derivative, 1-naphthol, are compared below. The addition of a single polar hydroxyl group significantly increases the boiling point and drastically reduces the vapor pressure and Henry's Law constant, indicating a much lower tendency to volatilize. The further addition of an ammonium chloride group to create this compound would be expected to reduce volatility even more dramatically.

CompoundMolecular FormulaBoiling Point (°C)Vapor PressureHenry's Law Constant (atm·m³/mol)
NaphthaleneC₁₀H₈218 britannica.compearson.comvedantu.com0.087 mmHg (at 25°C) vedantu.comorst.edu~4.4 x 10⁻⁴ orst.educharite.de
1-NaphtholC₁₀H₈O278-280 wikipedia.orgchemicalbook.com1 mmHg (at 94°C) chemicalbook.comalphachemika.co~6.0 x 10⁻⁸ (estimated) nih.gov
This compoundC₁₀H₁₂ClNOData not available (expected to be very high)Data not available (expected to be very low)Data not available (expected to be very low)

Environmental Modeling and Risk Assessment Methodologies

Assessing the potential environmental risk of a chemical like this compound involves a combination of environmental modeling and structured risk assessment methodologies. These approaches aim to predict the chemical's distribution, concentration, and potential effects in the environment.

Environmental Modeling:

Predictive environmental models for organic chemicals often rely on physicochemical properties to estimate partitioning between air, water, soil, and biota. However, standard models designed for neutral, non-polar compounds are generally inadequate for ionic substances like this compound. This is because the fate and transport of ionic compounds are not solely driven by hydrophobicity (often represented by the octanol-water partition coefficient, Kow), but are significantly influenced by electrostatic interactions with environmental media.

For an ionic compound, more sophisticated modeling approaches are necessary. These models must incorporate:

pH-dependent speciation: The equilibrium between the charged (ammonium) and neutral (amine) forms of the molecule, which is governed by the compound's pKa and the pH of the surrounding environment.

Electrostatic interactions: The attraction of the positively charged cation to negatively charged surfaces, such as clay minerals and natural organic matter in soil and sediment. This process, known as cation exchange, can be a dominant mechanism for sorption.

Complex partitioning behavior: The distribution between water and organic carbon may need to be described by parameters that account for the different partitioning behaviors of the neutral and ionic species.

Given the lack of experimental data for this compound, the initial step in any modeling effort would be to estimate its key physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can predict properties such as pKa, water solubility, and partition coefficients based on the molecular structure. These estimated values can then serve as inputs for specialized environmental fate models designed for ionic organic compounds, such as fugacity models adapted to handle charged species.

Risk Assessment Methodologies:

Environmental risk assessment is a systematic process used to evaluate the likelihood of adverse effects occurring as a result of exposure to a chemical. The methodology generally follows a framework consisting of four main steps:

Hazard Identification: Determining the intrinsic potential of the substance to cause harm to environmental organisms.

Dose-Response Assessment: Quantifying the relationship between the dose (or concentration) of the substance and the incidence and severity of the adverse effect.

Exposure Assessment: Estimating the environmental concentrations of the chemical and the extent to which organisms are exposed. This step heavily relies on the environmental fate modeling described above.

Risk Characterization: Integrating the hazard, dose-response, and exposure assessments to estimate the probability and magnitude of adverse effects in the environment.

For a data-poor chemical such as this compound, a tiered or iterative approach to risk assessment is often employed. This begins with a preliminary assessment using conservative assumptions and estimated data (e.g., from QSARs). If this initial screening suggests a potential for risk, it triggers the need for more refined assessments, which may involve generating experimental data through targeted laboratory testing. This approach allows for the prioritization of chemicals that require further investigation and ensures that resources are used efficiently.

Applications of 1 Hydroxy 2 Naphthylammonium Chloride in Chemical Synthesis and Material Science

Role as a Synthetic Intermediate in Organic Synthesis

The bifunctional nature of 1-hydroxy-2-naphthylammonium chloride, or its free amine form 2-amino-1-naphthol (B1222171), establishes it as a significant intermediate in organic synthesis. The presence of both an amino and a hydroxyl group on the aromatic scaffold allows for a wide range of chemical modifications.

Precursor in Complex Molecule Construction

As a precursor, the compound offers multiple reaction pathways for constructing elaborate molecular architectures. The amino and hydroxyl groups can be reacted selectively, allowing for the stepwise addition of other molecular fragments. A key method for its own synthesis involves the chemical reduction of 1-(1-Phenylazo)-2-naphthol, an azo dye, using reagents like stannous chloride. repec.org This process breaks the azo linkage (-N=N-) to yield the aminonaphthol salt, demonstrating its role as a product derived from a dye, which can then serve as a starting material for subsequent syntheses. repec.org The rigid naphthalene (B1677914) unit provides a stable and predictable framework upon which to build, making it a reliable building block in multi-step synthetic sequences aimed at creating complex organic structures.

Building Block for Pharmaceutical and Agrochemical Intermediates

The aminonaphthol structure is a key component in various biologically active compounds. While direct applications of this compound itself are specific, the aminonaphthol core it provides is a recognized pharmacophore. Derivatives of aminonaphthols are investigated for various therapeutic and agricultural purposes. The ability to modify the amino and hydroxyl groups allows chemists to fine-tune the molecule's properties to enhance its biological activity or other characteristics, making it a valuable intermediate in the development of new pharmaceutical and agrochemical products. For instance, 8-hydroxyquinoline (B1678124) and its azo derivatives, which share structural similarities, are known to have applications as bacteriostatic agents. medcraveonline.com

Applications in Dye Chemistry and Pigment Synthesis

The compound is intrinsically linked to the synthesis and chemistry of dyes, particularly azo dyes, which constitute a large and commercially important class of colorants.

Azo Dye Formation and Colorimetric Properties

Azo dyes are organic compounds characterized by the presence of a diazene (B1210634) functional group (-N=N-) connecting two aromatic rings. Their synthesis is a cornerstone of industrial chemistry and typically involves a two-step process. unb.cayoutube.com

Diazotization: An aromatic primary amine is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. youtube.comprimescholars.com This cold condition is critical to prevent the unstable diazonium salt from decomposing. medcraveonline.comyoutube.com

Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling agent—an electron-rich aromatic compound such as a phenol (B47542) or an amine. nih.gov

This compound can participate in this chemistry in two ways. Its free amine form, 2-amino-1-naphthol, can be diazotized and then coupled with another aromatic compound to form a new azo dye. Conversely, its precursor, 2-naphthol (B1666908), is a common coupling agent used to produce azo dyes, which can then be reduced to form the aminonaphthol compound. repec.orgprimescholars.com The final color of the dye depends on the specific aromatic structures involved and the functional groups attached to them, which alter the electronic properties and the wavelengths of light absorbed by the molecule. unb.ca

General Steps in Azo Dye Synthesis
StepDescriptionKey ReagentsTypical Conditions
DiazotizationConversion of a primary aromatic amine to a diazonium salt.Primary Aromatic Amine, Sodium Nitrite (NaNO2), Hydrochloric Acid (HCl)Low temperature (0-5 °C), Aqueous solution
Azo CouplingReaction of the diazonium salt with an electron-rich aromatic compound (coupling agent).Diazonium Salt, Phenol or Amine (e.g., 2-Naphthol)Low temperature, pH control (alkaline for phenols, acidic for amines)

Functional Dyes for Specific Applications

Beyond simple coloration, dyes derived from aminonaphthol intermediates can be designed as "functional dyes." These are molecules created for specific high-performance applications. For example, reactive dyes are designed to form a covalent bond with the substrate, such as textile fibers. researchgate.net This chemical bond makes the color exceptionally resistant to washing and fading. repec.org By incorporating reactive groups like a chlorotriazinyl moiety, dyes based on a naphthalene structure can be synthesized to permanently bind to fabrics like nylon. researchgate.net Furthermore, the chromophoric properties of these molecules make them suitable for use as indicators in analytical chemistry. medcraveonline.com

Utilization in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry is the field of chemistry that focuses on the non-covalent interactions between molecules. researchgate.net These interactions, which include hydrogen bonding, π-π stacking, and ionic forces, are the basis of molecular self-assembly, where molecules spontaneously organize into larger, well-defined structures. nih.govrsc.org

This compound is well-suited for participation in supramolecular assemblies due to its distinct molecular features:

Hydrogen Bonding: The hydroxyl (-OH) and ammonium (B1175870) (-NH3+) groups are excellent hydrogen bond donors, while the oxygen and chloride ions can act as acceptors. This allows for the formation of extensive hydrogen-bonded networks.

π-π Stacking: The large, flat, electron-rich naphthalene ring is ideal for engaging in π-π stacking interactions with other aromatic systems.

Ionic Interactions: The positively charged ammonium group and its chloride counter-ion can participate in strong electrostatic interactions.

The combination of these forces can drive the self-assembly of this compound molecules in solution or in the solid state, leading to the formation of ordered nanostructures such as layers, columns, or fibers. researchgate.netrsc.org The ability to control these self-assembly processes is fundamental to the bottom-up fabrication of novel materials with tailored electronic, optical, or mechanical properties.

Formation of Inclusion Complexes

Inclusion complexes are chemical entities where one chemical compound, the "host," forms a cavity in which another "guest" molecule is located. This area of supramolecular chemistry relies on non-covalent interactions. nih.govresearchgate.net The formation of such complexes can alter the physical and chemical properties of the guest molecule, such as its solubility and stability.

While direct studies on this compound forming inclusion complexes are not extensively documented, the principle can be understood from the behavior of related naphthalene derivatives. For instance, 2-naphthol and its sulfonated derivatives are known to form inclusion complexes with cyclodextrins. conscientiabeam.com The hydrophobic naphthalene core of this compound has the potential to be encapsulated within the hydrophobic cavity of host molecules like cyclodextrins. The hydrophilic hydroxyl and ammonium groups would likely remain at the rim of the host molecule, interacting with the aqueous environment. The specific interactions and the stability of such potential complexes would be influenced by factors like the size and shape of the host cavity and the pH of the solution, which affects the protonation state of the amino group. nih.gov

Table 1: Potential Host-Guest Interactions in Inclusion Complexes

Host Molecule Type Potential Interaction with this compound
Cyclodextrins The hydrophobic naphthalene ring could be included in the cavity, while the polar hydroxyl and ammonium groups interact with the exterior.
Calixarenes The size and functionalization of the calixarene (B151959) would determine the nature of the inclusion.

Development of Vesicle Systems and Nanomaterials

Vesicles are microscopic, closed sacs formed by a bilayer of amphiphilic molecules, which possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. cymitquimica.comrsc.org The amphiphilic nature of this compound, with its polar hydroxyl and ammonium groups and its nonpolar naphthalene body, suggests its potential to participate in the formation of self-assembled structures like vesicles and other nanomaterials.

The self-assembly of such amphiphilic molecules in aqueous solutions can lead to the formation of micelles or bilayer vesicles, where the hydrophobic naphthalene parts are shielded from the water, and the hydrophilic groups are exposed to the aqueous phase. chemrxiv.org While specific studies detailing vesicle formation solely from this compound are limited, the analogous behavior of other functionalized naphthalene derivatives supports this possibility. The resulting nanomaterials could have applications in areas such as drug delivery or the encapsulation of other molecules. The synthesis of related 1-amidoalkyl-2-naphthols highlights the utility of the aminonaphthol scaffold in creating molecules with potential for self-assembly. researchgate.netmdpi.com

Potential in Catalytic Systems and Environmental Remediation

The chemical structure of this compound suggests its potential utility in catalytic applications, either as a ligand for metal catalysts or as a component in photocatalytic systems.

As a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. The 1-amino-2-naphthol (B1212963) core of the compound can act as a bidentate ligand, coordinating to a metal center through the oxygen of the hydroxyl group and the nitrogen of the amino group. This chelation can form a stable five-membered ring with the metal ion, a common structural motif in coordination chemistry.

The electronic properties of the naphthalene ring system can influence the catalytic activity of the resulting metal complex. The development of ligands based on aminonaphthols is an active area of research. For example, derivatives of 1-amino-2-naphthol are used to create more complex ligands for various catalytic transformations. The Betti reaction, which utilizes 2-naphthol, aldehydes, and amines, produces aminobenzylnaphthols that have been investigated for their catalytic and biological activities. nih.govresearchgate.net The fundamental 1-amino-2-naphthol structure is a key component in these more elaborate ligand systems.

Role in Photocatalytic Processes

Photocatalysis utilizes light to activate a catalyst, which then drives a chemical reaction. The aromatic naphthalene system in this compound can absorb ultraviolet light. Upon absorption of a photon, the molecule can be promoted to an excited state, potentially enabling it to participate in electron transfer processes that are central to photocatalysis.

While direct photocatalytic applications of this compound are not widely reported, studies on related naphthalene compounds offer insights. For instance, the photophysical properties of other amino-naphthol derivatives have been investigated, revealing their sensitivity to the environment, which is a key aspect for photocatalytic applications. chemrxiv.org The protonation state of the amino group and the nature of the solvent can significantly affect the photophysical behavior. nih.gov Furthermore, 1-Amino-2-naphthol hydrochloride has been used in studies on the degradation of azo dyes, suggesting its potential role in environmental remediation processes, possibly through photocatalytic or other advanced oxidation pathways. sigmaaldrich.com

Applications in Advanced Material Design

The reactivity and structural features of this compound make it a valuable precursor in the synthesis of more complex molecules and materials. For example, it is a known intermediate in the synthesis of certain dyes and pigments. conscientiabeam.comconscientiabeam.com The amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes.

Furthermore, the condensation of 1-amino-2-naphthol with other reagents can lead to the formation of heterocyclic compounds with interesting photochromic or other functional properties. For instance, it can undergo condensation with methylene-substituted azaheterocycles in the presence of an oxidizing agent to yield photochromic spirooxazines. sigmaaldrich.com These applications demonstrate the role of this compound as a foundational element in the design and synthesis of advanced functional materials.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 1-Hydroxy-2-naphthylammonium Chloride

Academic research on this compound has primarily focused on its synthesis and its utility as a precursor in various chemical manufacturing processes. Key findings from the scientific literature include:

Synthesis and Characterization: Several methods for the synthesis of this compound have been documented. A common approach involves the reduction of the azo dye 1-(1-Phenylazo)-2-naphthol using a reducing agent like stannous chloride in the presence of hydrochloric acid. conscientiabeam.commdpi.com Another established method is the reduction of Orange II, also with a tin and hydrochloric acid mixture. prepchem.com Furthermore, it can be prepared from β-naphthol via a nitroso-β-naphthol intermediate which is then reduced. orgsyn.org The characterization of the resulting compound has been performed using spectroscopic techniques such as UV-Vis and IR spectroscopy to confirm its structural features. conscientiabeam.com

Applications in Dye Synthesis: A significant area of research has been its application as an intermediate in the production of dyes. It is a key component in the synthesis of azo dyes. conscientiabeam.com The amino and hydroxyl groups on the naphthalene (B1677914) ring make it a versatile building block for creating a variety of colored compounds.

Role in Polymer Science: The compound is instrumental in the synthesis of photochromic spirooxazines. This is achieved through the condensation of this compound with methylene-substituted azaheterocycles in the presence of an oxidizing agent. sigmaaldrich.com

Spectroscopic and Physicochemical Properties: The physicochemical properties of this compound have been documented, including its melting point, which is approximately 250°C with decomposition. researchgate.net Spectroscopic data, including Infrared (IR) and UV-Visible spectra, have been used to elucidate its structure. conscientiabeam.com The NIST Chemistry WebBook also provides access to its IR spectrum. nist.gov

Unresolved Research Questions and Challenges

Despite the existing body of research, several questions and challenges concerning this compound remain:

Detailed Chromic Studies: While its use in creating photochromic materials is established, detailed investigations into the intrinsic thermochromic, photochromic, and solvatochromic properties of this compound itself are lacking. Understanding these properties could open up new applications for the compound.

Comprehensive Crystallographic Analysis: Although the formation of crystalline needles is reported in synthesis procedures, a comprehensive single-crystal X-ray diffraction study to definitively determine its crystal structure and packing is not widely available in the public domain. Such a study would provide valuable insights into its solid-state properties.

Stability and Degradation Pathways: The instability of the compound, particularly in solution, is a known issue. nih.gov A more thorough investigation into its degradation pathways and the kinetics of its decomposition under various conditions would be beneficial for optimizing its storage and handling in industrial applications.

Exploration of Biological Activity: There is limited research into the biological activities of this compound. A systematic evaluation of its potential pharmacological or toxicological effects could reveal new areas of interest or concern.

Emerging Research Avenues for this compound

Future research on this compound is likely to explore new synthetic applications and a deeper understanding of its fundamental properties. Potential emerging avenues include:

Development of Novel Functional Materials: Research could focus on using this compound as a building block for novel functional materials beyond traditional dyes. This could include the development of new organic semiconductors, chemosensors, or materials with unique optical properties.

Green Synthesis Approaches: The development of more environmentally friendly and efficient synthesis methods for this compound is a promising research direction. This could involve exploring alternative reducing agents or catalytic systems to minimize waste and energy consumption.

Advanced Spectroscopic and Computational Studies: Advanced spectroscopic techniques, coupled with computational modeling, could provide a more detailed understanding of the electronic structure and excited-state dynamics of the molecule. This knowledge would be invaluable for designing new photoactive materials.

Surface Functionalization and Nanomaterials: Investigating the use of this compound for the surface functionalization of nanoparticles or other substrates could lead to the development of hybrid materials with tailored properties for applications in catalysis or sensing.

Interdisciplinary Perspectives and Collaborative Research Opportunities

The study of this compound offers several opportunities for interdisciplinary collaboration:

Chemistry and Materials Science: Collaboration between synthetic organic chemists and materials scientists could lead to the design and synthesis of new polymers and solid-state materials with enhanced photochromic or other functional properties.

Chemistry and Biology: Joint research efforts between chemists and biologists could explore the potential bioactivities of this compound and its derivatives, potentially leading to the discovery of new therapeutic agents or probes for biological systems.

Analytical and Environmental Chemistry: Analytical chemists could develop more sensitive and robust methods for the detection and quantification of this compound and its degradation products. This would be particularly relevant for monitoring its presence in industrial processes and environmental samples.

Computational and Experimental Chemistry: A synergistic approach combining computational modeling and experimental studies would be highly beneficial. Theoretical calculations could predict the properties of new derivatives, guiding experimental efforts towards the most promising candidates for specific applications.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms 1-Amino-2-naphthol (B1212963) hydrochloride, 2-Hydroxy-1-naphthylammonium chloride sigmaaldrich.comnih.gov
CAS Number 1198-27-2 sigmaaldrich.com
Molecular Formula C₁₀H₁₀ClNO sigmaaldrich.com
Molecular Weight 195.65 g/mol sigmaaldrich.com
Appearance Lilac to light grey fluffy powder; Colorless needles repec.org
Melting Point 250 °C (decomposes) researchgate.net
Stability Unstable in solution; dry solid changes over time nih.gov

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey FindingsReference
UV-Visible Spectroscopy Used to elucidate structural characteristics. conscientiabeam.com
Infrared (IR) Spectroscopy Confirms the presence of functional groups. Data available in the NIST Chemistry WebBook. conscientiabeam.comnist.gov
¹H NMR Spectroscopy Data is available for the parent compound, 1-amino-2-naphthol. chemicalbook.com
¹³C NMR Spectroscopy Spectral data is available.

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